![molecular formula C13H10F3N3O B11714572 2-[(E)-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11714572.png)
2-[(E)-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]phenol is a chemical compound known for its unique structure and properties It features a trifluoromethyl group attached to a pyridine ring, which is linked to a hydrazone moiety and a phenol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]phenol typically involves the reaction of 5-(trifluoromethyl)pyridine-2-carbaldehyde with 2-hydrazinylphenol under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality.
化学反应分析
Types of Reactions
2-[(E)-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
2-[(E)-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
作用机制
The mechanism of action of 2-[(E)-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydrazone moiety can form hydrogen bonds with target proteins, potentially inhibiting their activity. The phenol group may also participate in redox reactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
- 2-[(E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]benzoic acid
- 2-[(E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]benzoic acid
- 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
Uniqueness
2-[(E)-{2-[5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydrazone and phenol groups contribute to its reactivity and potential biological activity.
属性
分子式 |
C13H10F3N3O |
|---|---|
分子量 |
281.23 g/mol |
IUPAC 名称 |
2-[(Z)-[[5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)10-5-6-12(17-8-10)19-18-7-9-3-1-2-4-11(9)20/h1-8,20H,(H,17,19)/b18-7- |
InChI 键 |
OJKPTUHPOLYREY-WSVATBPTSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N\NC2=NC=C(C=C2)C(F)(F)F)O |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC2=NC=C(C=C2)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7-Diaminobenzo[de]isochromene-1,3-dione](/img/structure/B11714504.png)
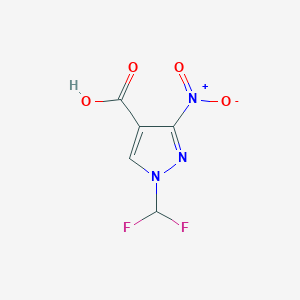
![1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714515.png)
![(S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11714518.png)
![(1S,5S)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11714528.png)
![(2Z)-2-[(2E)-2-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714541.png)
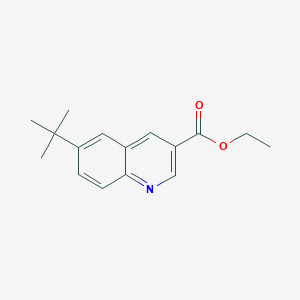
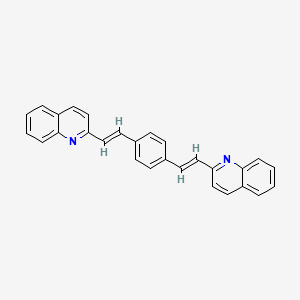
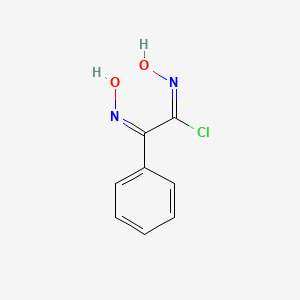

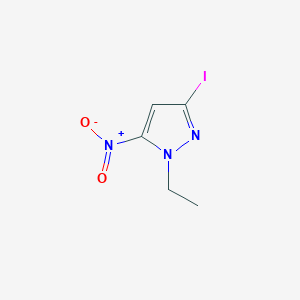
![3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-one](/img/structure/B11714560.png)

